2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one
Overview
Description
Preparation Methods
The synthesis of CHOxAsH-bis(1,2-ethanedithiol) involves the reaction of fluorescein with arsenic trichloride, followed by the addition of 1,2-ethanedithiol . This process can be carried out in a typical chemistry laboratory, usually taking about 2-3 days . The reaction conditions include the use of a solvent-free environment and the presence of catalytic amounts of H2SO4-silica .
Chemical Reactions Analysis
CHOxAsH-bis(1,2-ethanedithiol) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include arsenic trichloride and 1,2-ethanedithiol . The major products formed from these reactions are fluorescent dyes that can be used for staining biological specimens .
Scientific Research Applications
CHOxAsH-bis(1,2-ethanedithiol) has a wide range of scientific research applications. It is primarily used as a fluorochrome for staining biological specimens . This compound is also used in the field of chemistry for the synthesis of other fluorescent dyes . In biology, it is used for labeling proteins and studying their localization and dynamics within living cells . In medicine, CHOxAsH-bis(1,2-ethanedithiol) is used for imaging and diagnostic purposes . Additionally, it has industrial applications in the production of fluorescent dyes and other related compounds .
Mechanism of Action
The mechanism of action of CHOxAsH-bis(1,2-ethanedithiol) involves its ability to bind to specific molecular targets, such as proteins, through the formation of covalent bonds with cysteine residues . This binding results in the fluorescence of the compound, allowing for the visualization of the labeled proteins . The molecular pathways involved in this process include the interaction of the compound with the thiol groups of cysteine residues, leading to the formation of a stable complex .
Comparison with Similar Compounds
CHOxAsH-bis(1,2-ethanedithiol) is unique in its ability to form stable complexes with proteins, resulting in high fluorescence intensity . Similar compounds include other xanthene dyes, such as fluorescein and rhodamine . CHOxAsH-bis(1,2-ethanedithiol) has the advantage of being less sensitive to pH changes within the physiological range, making it more suitable for biological applications .
Properties
IUPAC Name |
2,7-dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12As2Cl2O4S4/c20-9-5-7-13(22)8-6-10(21)15(24)12(19-28-3-4-29-19)17(8)25-16(7)11(14(9)23)18-26-1-2-27-18/h5-6,23-24H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPIZYPODSGJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C3C(=CC(=C2O)Cl)C(=O)C4=CC(=C(C(=C4O3)[As]5SCCS5)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12As2Cl2O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319286 | |
Record name | 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439791-19-2 | |
Record name | 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.